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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
genetic manipulation of Rabelomycin-producing Streptomyces strains. The focus is on three
primary gene disruption techniques: PCR-targeting, CRISPR-Cas9 mediated gene editing, and
homologous recombination. These methods are essential for the functional analysis of genes,
pathway engineering, and the development of novel antibiotic derivatives.

Introduction to Gene Disruption in Streptomyces

Streptomyces are filamentous bacteria renowned for their ability to produce a wide array of
secondary metabolites, including the angucycline antibiotic Rabelomycin. Genetic
manipulation of these bacteria is fundamental to understanding and engineering the
biosynthetic pathways of these valuable compounds.[1][2] Gene disruption, or knockout, is a
key technique used to elucidate gene function by observing the resulting phenotype after a
specific gene has been inactivated. The high GC content of Streptomyces genomes and their
complex life cycle can present challenges to genetic manipulation, making robust and efficient
protocols essential.[3]

Rabelomycin Biosynthesis

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1204765?utm_src=pdf-interest
https://www.benchchem.com/product/b1204765?utm_src=pdf-body
https://www.benchchem.com/product/b1204765?utm_src=pdf-body
https://actinobase.org/index.php/CRISPR/Cas9-mediated_genome_editing
https://pubmed.ncbi.nlm.nih.gov/32651565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7278167/
https://www.benchchem.com/product/b1204765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Rabelomycin is an aromatic polyketide synthesized via a type Il polyketide synthase (PKS)
pathway. It is recognized as a shunt product in the biosynthetic pathways of other
angucyclines, such as gilvocarcin, ravidomycin, and jadomycin.[4][5][6] The core of the
Rabelomycin molecule is assembled from acetyl-CoA and malonyl-CoA by a minimal PKS
system typically comprising a ketosynthase (KSa), a chain length factor (KSpB), and an acyl
carrier protein (ACP).[7][8] Subsequent modifications, including ketoreduction and cyclizations
catalyzed by ketoreductases (KR) and cyclases (CYC), lead to the formation of the
characteristic angucyclinone structure.[4] Gene disruption studies targeting the genes encoding
these enzymes are crucial for confirming their roles in Rabelomycin biosynthesis and for
engineering the pathway to produce novel analogues.

Gene Disruption Techniques

Several powerful techniques have been adapted and optimized for use in Streptomyces. The
choice of method often depends on the desired outcome (e.g., simple gene knockout,
markerless deletion), the efficiency required, and the specific characteristics of the
Streptomyces strain being manipulated.

PCR-Targeting

This technique utilizes A-Red mediated recombination in E. coli to replace a target gene on a
cosmid with a selectable antibiotic resistance cassette generated by PCR.[5][9] The modified
cosmid is then transferred to Streptomyces via conjugation, and the gene disruption is
introduced into the chromosome through homologous recombination. This method is
particularly useful for disrupting large genes or entire gene clusters.[9]

CRISPR-Cas9 Mediated Gene Editing

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-
associated protein 9 (Cas9) system has been adapted to be a highly efficient and versatile tool
for genome editing in Streptomyces.[10][11] This system uses a guide RNA (gRNA) to direct
the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB).
The DSB is then repaired by the host cell's machinery, often through homology-directed repair
(HDR) using a provided DNA template, which can be designed to introduce a deletion or other
modifications.[3][12]
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Homologous Recombination

This classical approach involves the introduction of a suicide or temperature-sensitive plasmid
containing a selectable marker and DNA sequences homologous to the regions flanking the
target gene.[13][14] A double-crossover event results in the replacement of the target gene with
the selectable marker. While generally less efficient than CRISPR-Cas9, it remains a reliable
method for generating targeted gene deletions.[3]

Quantitative Data on Gene Disruption Efficiency

The efficiency of gene disruption can vary significantly depending on the technique, the specific
Streptomyces strain, the target gene, and the experimental conditions. The following table
summarizes reported efficiencies for different methods.

Gene

. . Streptomyces . Reported L.
Disruption . Target Size . Citation(s)
. Species Efficiency
Technique
CRISPR-Cas9 S. coelicolor Single gene 100% [10]
CRISPR-Cas9 S. coelicolor 21.3kb-82.8kb  60% - 100% [10]
S. lividans, S.
albus, S.
CRISPR-Cas9 . 20 bp - 31 kb 70% - 100% [11][15]
viridochromogen
es
CRISPR/Cas9n S. fradiae Single gene 77.8% [16][17]
CRISPR/Cas9n S. fradiae 13.3 kb 44% [16][17]
) ) ) Typically 5-70%
PCR-Targeting S. coelicolor Single gene [5]
double crossover
Markerless
) Industrial
Deletion ~15% (second
Streptomyces 10 kb [18]
(Homologous ] crossover)
o strains
Recombination)
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Experimental Protocols
Protocol 1: PCR-Targeting for Gene Disruption

This protocol is adapted from established methods for PCR-targeting in Streptomyces.[5][19]

Materials:

E. coli BW25113/plJ790 (containing the A-Red system)
o Cosmid library of the target Streptomyces strain
o Template plasmid for resistance cassette (e.g., plJ773 for apramycin resistance)

e Long primers (59-nt) with 39-nt extensions homologous to the regions flanking the target
gene and 20-nt priming sites for the resistance cassette

» High-fidelity DNA polymerase

o Methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for conjugation
o Appropriate growth media and antibiotics for E. coli and Streptomyces
Procedure:

o PCR Amplification of the Disruption Cassette:

o Amplify the antibiotic resistance cassette from the template plasmid using the long
primers.

o Use approximately 100 ng of template DNA.[5]

o Purify the PCR product. Optimal gene replacement is achieved with 200-300 ng of purified
PCR product.[5]

o Preparation of Electrocompetent E. coli BW25113/plJ790 containing the target cosmid:

o Grow an overnight culture of E. coli BW25113/plJ790 harboring the target cosmid at 30°C
in LB with appropriate antibiotics.
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o Inoculate fresh SOB medium and grow to an OD600 of ~0.4.[19]

o Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

Electroporation and Recombination:
o Electroporate the purified PCR product into the competent cells.

o Recover the cells in LB and plate on selective media containing antibiotics to select for
both the cosmid and the inserted resistance cassette.

Verification of Recombination in E. coli:

o Isolate cosmid DNA from several transformants.

o Verify the correct gene replacement by PCR and/or restriction digestion.

Conjugation into Streptomyces:

o Transform the verified recombinant cosmid into the methylation-deficient E. coli strain
ET12567/pUZ8002.

o Perform intergeneric conjugation with the recipient Streptomyces strain.

Selection and Verification of Streptomyces Mutants:

o Select for exconjugants that are resistant to the antibiotic from the disruption cassette and
sensitive to the antibiotic marker on the cosmid backbone (indicating a double-crossover
event).

o Confirm the gene disruption in the Streptomyces genome by PCR and/or Southern
blotting.

Protocol 2: CRISPR-Cas9 Mediated Gene Deletion using
PCRISPomyces-2

This protocol provides a workflow for using the pCRISPomyces-2 plasmid for gene deletion in
Streptomyces.[1]
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Materials:

e pCRISPomyces-2 plasmid

o Target Streptomyces genomic DNA (gDNA)

o Primers for amplifying upstream and downstream homology arms (flanks)
e Oligos for the guide RNA (gRNA)

e Chemically competent E. coli (e.g., NEB DH50)

o Methylation-deficient E. coli ET12567/pUZ8002

o Appropriate growth media and antibiotics

Procedure:

o Design of gRNA and Homology Arms:

o Design a 20-bp gRNA sequence targeting the gene of interest, ensuring it is adjacent to a
Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3).

o Design primers to amplify ~1 kb upstream and downstream homology arms flanking the
target gene.

o Construction of the Editing Plasmid:

[¢]

Anneal the gRNA oligos and clone them into pCRISPomyces-2 via Golden Gate assembly.

[e]

Transform the resulting plasmid into E. coli and select for successful transformants (e.qg.,
using blue-white screening).

[e]

Amplify the homology arms from Streptomyces gDNA.

o

Linearize the gRNA-containing plasmid with a restriction enzyme (e.g., Xbal).

[¢]

Assemble the homology arms into the linearized plasmid using Gibson Assembly.
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 Verification and Transfer to Streptomyces:

o Transform the final construct into E. coli and verify the correct assembly by colony PCR
and/or restriction digestion.

o Transform the verified plasmid into E. coli ET12567/pUZ8002.
o Conjugate the plasmid from E. coli into the target Streptomyces strain.
e Selection and Curing of the Plasmid:
o Select for exconjugants on media containing the appropriate antibiotic (e.g., apramycin).

o Streak the exconjugants on non-selective media to facilitate the loss of the temperature-
sensitive pCRISPomyces-2 plasmid.

¢ Verification of the Deletion:

o Screen for colonies that have lost the plasmid (are sensitive to the plasmid's antibiotic
marker).

o Confirm the desired gene deletion in the plasmid-cured colonies by PCR using primers
that anneal outside the homology arms.

Protocol 3: Gene Deletion via Homologous
Recombination

This protocol outlines a general procedure for gene deletion using a suicide vector and
homologous recombination.[13][18]

Materials:
e Asuicide or temperature-sensitive vector for Streptomyces (e.g., pSET152-derived)
e Primers to amplify upstream and downstream homology arms of the target gene

e An antibiotic resistance cassette
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e E. coli strain for cloning (e.g., DH50)

* Methylation-deficient E. coli ET12567/pUZ8002 for conjugation
o Appropriate growth media and antibiotics

Procedure:

» Construction of the Knockout Vector:

o Amplify the upstream and downstream homology arms (each ~1-2 kb) from the
Streptomyces gDNA.

o Clone the homology arms and an antibiotic resistance cassette into the suicide vector,
such that the resistance cassette is flanked by the homology arms.

o Transfer to Streptomyces:
o Transform the knockout vector into E. coli ET12567/pUZ8002.
o Conjugate the vector into the target Streptomyces strain.

o Selection for Single-Crossover Events:

o Plate the conjugation mixture on a medium that selects for the integration of the plasmid
into the chromosome (containing the antibiotic for the marker on the plasmid).

e Selection for Double-Crossover Events:

o Culture the single-crossover mutants under non-selective conditions to allow for a second
crossover event, which will excise the plasmid backbone and the wild-type gene, leaving
the resistance cassette in its place.

o Screen for colonies that have undergone the second crossover by replica plating to
identify those that have lost the plasmid's resistance marker but retained the resistance
marker from the disruption cassette.

¢ Verification of the Deletion:
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o Confirm the gene deletion in the putative double-crossover mutants by PCR and/or
Southern blotting.

Visualizations
Rabelomycin Biosynthesis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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